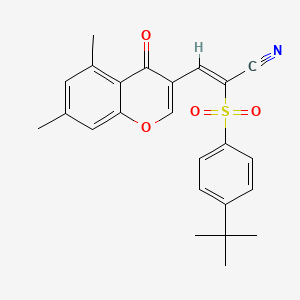

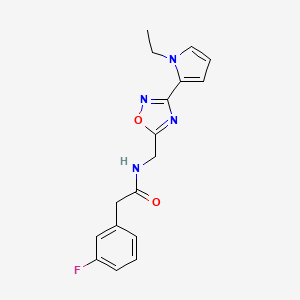

![molecular formula C18H20O5S B2508627 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone CAS No. 477334-33-1](/img/structure/B2508627.png)

1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. The papers provided discuss compounds with similar structural motifs, such as sulfonyl groups and dimethoxyphenyl rings, which are often found in molecules with biological activity or as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions where different functional groups are introduced to the core structure. For instance, the synthesis of unsaturated sulfones involves reactions with electrophiles and nucleophiles to yield highly functionalized molecules . Similarly, the synthesis of 1,1-dimethoxy-2-propanone by acetalation from pyruvaldehyde and methanol indicates the use of sulfuric acid as a catalyst, which could be relevant for synthesizing related dimethoxy compounds . Vinylsulfones and vinylsulfonamides are synthesized through dehydrative protocols, starting from corresponding alcohols or sulfonamides, which could be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been characterized using various analytical techniques. For example, the crystal structures of silylated aminodiphenyl sulfones were determined, indicating the presence of intermolecular hydrogen bonding . Additionally, the crystal structures of two modifications of a related compound, trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone, were elucidated, showing different crystalline forms depending on the solvent used for crystallization . These studies suggest that the target compound may also exhibit interesting structural features that could be analyzed using similar methods.

Chemical Reactions Analysis

The chemical reactivity of compounds with sulfonyl and dimethoxyphenyl groups can be quite diverse. For instance, unsaturated sulfones can be transformed into enones or dienones, indicating the potential for the target compound to undergo similar transformations . The synthesis of vinylsulfones and vinylsulfonamides also involves reactions such as 1,4-addition and electrocyclization, which could be relevant for understanding the reactivity of the target compound . Moreover, the coupling of dimethoxyphenyl propane diones with diazotised bases suggests that azo coupling reactions could be applicable to the target compound as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to the target molecule can provide insights into its behavior. For example, the synthesis of 1,1-dimethoxy-2-propanone under optimal conditions provides information on the reactivity and stability of dimethoxy groups in the presence of acid catalysts . The existence of isomers, as observed in the synthesis of vinylsulfonamides, indicates that the target compound may also exist in different isomeric forms, which could affect its physical properties . The photophysical properties of silylated aminodiphenyl sulfones were investigated, which could be relevant if the target compound possesses similar functional groups .

Applications De Recherche Scientifique

Chemical Synthesis and Environmental Applications

Chemical Modification of Lignin Model Compounds : Research by Yokoyama (2015) investigates the acidolysis of lignin model compounds, highlighting the importance of chemical modifications in understanding and improving the degradation processes of lignin, a major plant biomass component. These studies contribute to the development of sustainable chemical processes and materials (Yokoyama, 2015) source.

Environmental Fate of Fluoroalkylether Compounds : Munoz et al. (2019) reviewed the environmental presence, fate, and effects of ether-PFAS, including F-53B, Gen-X, ADONA, and emerging substances. Understanding the environmental impacts of these compounds informs the management of chemical pollutants and the development of safer alternatives (Munoz, Liu, Duy, & Sauvé, 2019) source.

Biomedical Applications

- Neuroprotective and Cytoprotective Properties of Dapsone : Diaz‐Ruiz et al. (2021) presented evidence of dapsone's safety and efficacy in neuroprotection and cytoprotection, regulated against mechanisms leading to cell death. These insights into dapsone's protective effects could inform the development of treatments for neurodegenerative diseases and cellular damage (Diaz‐Ruiz et al., 2021) sourcesourcesource.

Advanced Materials and Chemical Engineering

Xylan Derivatives for Biopolymer Development : Petzold-Welcke et al. (2014) explored the synthesis of xylan ethers and esters, contributing to the creation of biopolymers with specific functionalities. These developments have implications for sustainable materials science and engineering (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014) source.

Sulfone Derivatives in Medicinal Chemistry : Alam et al. (2018) discussed the synthesis, reactions, and medicinal importance of cyclic sulfone derivatives, underscoring their role in the treatment of various diseases and as agents in pharmaceuticals and polymers. This review highlights the vast potential of sulfone compounds in diverse fields, including drug development (Alam et al., 2018) source.

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S/c1-13-4-7-15(8-5-13)24(20,21)11-10-16(19)14-6-9-17(22-2)18(12-14)23-3/h4-9,12H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKHTRVLZRZLAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

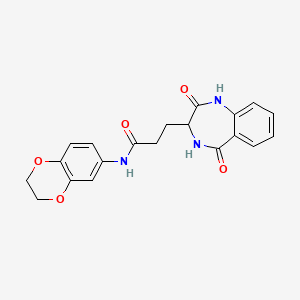

![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)

![2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2508550.png)

![ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2508554.png)

![(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2508555.png)

![benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2508557.png)

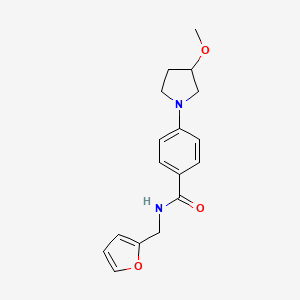

![3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2508564.png)

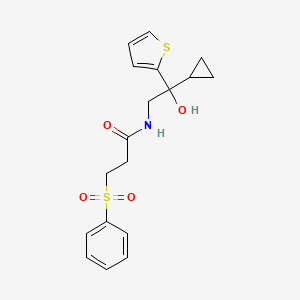

![[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol](/img/structure/B2508565.png)